Disulfure de formamidine dihydrochlorure

Vue d'ensemble

Description

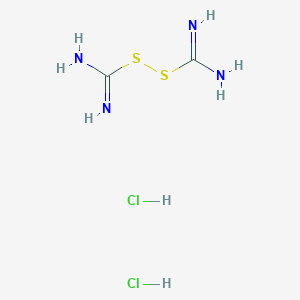

Formamidine disulfide dihydrochloride is a chemical compound with the molecular formula C2H6N4S2·2HCl. It is known for its strong oxidizing properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a disulfide bond, which imparts unique chemical reactivity.

Applications De Recherche Scientifique

Formamidine disulfide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of dyes and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

Target of Action

Formamidine disulfide dihydrochloride (FASCl) primarily targets intrinsic defects in perovskite-based solar cells, specifically the iodine vacancies . These vacancies are known to induce strong electron localization, becoming deep traps and recombination centers upon photoexcitation .

Mode of Action

FASCl operates as a strong oxidant or electron scavenger . The FAS 2+ ion in FASCl substitutes for the FA+ ion, causing the iodine vacancy to lose the strongly localized electrons and removes the deep traps . This action effectively manipulates the intrinsic defects, which is a critical issue for realizing highly efficient solar cells .

Biochemical Pathways

The incorporation of FASCl induces the formation of intermediate phases with a perovskite precursor . This process effectively stabilizes the black α-phase FAPbI3 and retards the crystallization rate, leading to compact full-coverage perovskite layers with high crystallinity and a large grain size .

Result of Action

The result of FASCl’s action is a remarkable increase in the power conversion efficiency (PCE) of solar cells . The optimal unit device exhibits a PCE of 23.11%, a stabilized power output (SPO) of 22.83%, a low voltage deficit of 0.343 V, and a notable fill factor of 83.4% . Moreover, the perovskite solar modules (PSMs) achieve PCE values of 20.75% and 17.44% for the active areas of 23.27 and 59.33 cm2, respectively .

Action Environment

The action of FASCl is influenced by environmental factors. Without encapsulation, the device retains approximately 92.5% and 91.7% of its initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively . This suggests that FASCl’s action, efficacy, and stability are significantly influenced by temperature and humidity conditions.

Analyse Biochimique

Biochemical Properties

Formamidine disulfide dihydrochloride plays a significant role in biochemical reactions. It is used as a strong oxidant or electron scavenger . The FAS 2+ ion in Formamidine disulfide dihydrochloride can substitute for the FA + ion, causing the iodine vacancy to lose the strongly localized electrons and remove the deep traps . This property makes it a critical component in the manipulation of intrinsic defects, particularly in the field of solar cell technology .

Cellular Effects

The cellular effects of Formamidine disulfide dihydrochloride are primarily observed in its application in perovskite solar cells. The incorporation of Formamidine disulfide dihydrochloride induces the formation of intermediate phases with a perovskite precursor, which can effectively stabilize the black α-phase FAPbI3 and retard the crystallization rate . This leads to compact full-coverage perovskite layers with high crystallinity and a large grain size .

Molecular Mechanism

At the molecular level, Formamidine disulfide dihydrochloride exerts its effects through its strong oxidant properties. The FAS 2+ ion in Formamidine disulfide dihydrochloride acts as an electron scavenger, substituting for the FA + ion and causing the iodine vacancy to lose the strongly localized electrons . This process removes the deep traps, thereby manipulating intrinsic defects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Formamidine disulfide dihydrochloride have been observed over time. For instance, in the context of perovskite solar cells, devices incorporating Formamidine disulfide dihydrochloride retain approximately 92.5% and 91.7% of their initial efficiency after 1000 hours of either heating at 85 °C (thermal) or 50% relative humidity atmospheric testing, respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Formamidine disulfide dihydrochloride can be synthesized through the reaction of formamidine hydrochloride with sulfur. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the disulfide bond. The reaction conditions often involve controlled temperatures and concentrations to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of formamidine disulfide dihydrochloride involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Formamidine disulfide dihydrochloride undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize other compounds.

Reduction: The disulfide bond can be reduced to form thiol derivatives.

Substitution: It can participate in substitution reactions where the disulfide bond is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with formamidine disulfide dihydrochloride include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in acidic or basic conditions, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions include thiourea, formamidine sulfenic acid, and formamidine sulfinic acid. These products are often intermediates in further chemical transformations .

Comparaison Avec Des Composés Similaires

Formamidine disulfide dihydrochloride can be compared with other similar compounds, such as:

Formamidine hydrochloride: Lacks the disulfide bond and has different reactivity.

Thiourea: Contains sulfur but does not have the disulfide bond.

Formamidine sulfenic acid: An intermediate formed during the oxidation of formamidine disulfide dihydrochloride.

The uniqueness of formamidine disulfide dihydrochloride lies in its strong oxidizing properties and the presence of the disulfide bond, which imparts distinct chemical reactivity and makes it valuable in various applications.

Activité Biologique

Formamidine disulfide dihydrochloride (FADD), a compound with the chemical formula C₂H₆N₄S₂·2HCl, has garnered attention in various fields, particularly in agriculture and materials science, due to its unique biological activities. This article explores the compound's biological activity, mechanisms of action, and applications based on recent research findings.

FADD is synthesized through the reaction of thiourea with hydrogen peroxide in acidic conditions, typically at pH < 1. The compound is known for its instability in neutral and alkaline conditions, where it decomposes into thiourea, cyanamide, and colloidal sulfur . The molar mass of FADD is approximately 223.15 g/mol, and it has a melting point range of 177-179 °C .

Biological Activity Overview

FADD exhibits a range of biological activities primarily associated with its role as an acaricide and insecticide. Its effectiveness against various pests can be attributed to its unique mode of action, which remains partially understood. Key biological activities include:

- Acaricidal Activity : FADD is effective against spider mites and ticks, showing significant toxicity to juvenile forms of these organisms. Studies indicate that it can induce excitant-repellant behavioral effects and chemosterilization in target species .

- Insecticidal Properties : The compound has been noted for its broad-spectrum toxicity against certain insects, making it a valuable agent in pest control strategies .

The exact mechanisms by which FADD exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Neurotoxic Effects : Similar compounds in the formamidine class have been shown to interact with neurotransmitter systems in pests, leading to paralysis and death.

- Behavioral Modulation : FADD may alter the behavior of pests through excitant-repellant effects, which can disrupt feeding and reproductive behaviors .

Applications in Research and Industry

FADD's properties extend beyond agriculture; it has been explored in various scientific applications:

- Electron Transport Layers in Solar Cells : Recent studies have indicated that FADD can be used to modify zinc oxide (ZnO) electron transport layers in flexible organic solar cells. Its incorporation improves the crystallinity and stability of perovskite layers, enhancing photovoltaic performance .

- Electrochemical Studies : Research on the electrochemical behavior of FADD has shown its potential as a catalyst in reactions involving thiourea, indicating its utility in electrochemical applications .

Case Studies

- Acaricidal Efficacy : A study conducted by Knowles et al. demonstrated that FADD exhibited significant toxicity against Boophilus microplus (cattle tick), with modifications by certain insecticide synergists enhancing its efficacy .

- Solar Cell Performance : In a comparative study on perovskite solar cells, the introduction of FADD as an electron scavenger was found to significantly improve carrier lifetime and reduce recombination losses, leading to higher efficiency rates .

Propriétés

Numéro CAS |

14807-75-1 |

|---|---|

Formule moléculaire |

C2H8Cl2N4S2 |

Poids moléculaire |

223.2 g/mol |

Nom IUPAC |

[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dichloride |

InChI |

InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |

Clé InChI |

BFJQSCVWXZOXGK-UHFFFAOYSA-N |

SMILES |

C(=N)(N)SSC(=N)N.Cl.Cl |

SMILES canonique |

C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-] |

Key on ui other cas no. |

14807-75-1 |

Pictogrammes |

Irritant |

Numéros CAS associés |

3256-06-2 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the decomposition behavior of formamidine disulfide dihydrochloride in aqueous solutions?

A1: Formamidine disulfide dihydrochloride ((NH2)2CSSC(NH2)22+ 2Cl–) decomposes in aqueous solutions, and this process is influenced by pH. The decomposition is general base catalyzed, meaning its rate increases with increasing pH. []

Q2: What are the intermediate products formed during the reaction of thiourea with hydrogen peroxide under different pH conditions?

A2: 13C NMR studies have revealed that the reaction pathway of thiourea with hydrogen peroxide varies depending on the pH:

- Acidic/Neutral pH (4.0-7.0): Thiourea dioxide forms as an intermediate, which further hydrolyzes to produce sulfonate anion and urea. []

- Highly Acidic pH (<1): The reaction primarily yields formamidine disulfide dihydrochloride, which then decomposes at pH values above 1. []

Q3: How does formamidine disulfide dihydrochloride modification impact the performance of ZnO electron transport layers in perovskite solar cells?

A3: Modifying ZnO electron transport layers (ETLs) with formamidine disulfide dihydrochloride (FADD) leads to a significant reduction in charge recombination at the interface between the perovskite and the ETL. This is attributed to the efficient passivation of defects facilitated by FADD. Consequently, perovskite solar cells incorporating the FADD-modified ZnO ETLs exhibit enhanced efficiency and improved long-term thermal stability. []

Q4: How does formamidine disulfide dihydrochloride affect the mechanical properties of ZnO electron transport layers in flexible perovskite solar cells?

A4: Incorporation of formamidine disulfide dihydrochloride (FADD) into ZnO ETLs influences their mechanical properties, effectively regulating the Young's modulus (or Derjaguin-Muller-Toporov (DMT) modulus) of the ZnO layer. This regulation helps dissipate stress concentrations at the interface between the perovskite and the ETL, effectively mitigating crack formation and enhancing the mechanical stability of the solar cells, particularly under bending stress. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.